

MG 149 safety data sheet and handling precautions

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Compound of Interest		
Compound Name:	MG 149	
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MG-149: A Technical Guide for Researchers

An In-depth Technical Guide on the Histone Acetyltransferase Inhibitor MG-149 for Researchers, Scientists, and Drug Development Professionals.

This guide provides comprehensive safety information, handling precautions, and detailed experimental protocols for MG-149, a potent inhibitor of the MYST family of histone acetyltransferases (HATs), particularly Tip60 and MOF.

Safety Data Sheet and Handling Precautions

This section summarizes the key safety and handling information for MG-149, compiled from various supplier safety data sheets.

Chemical and Physical Properties



Property	Value	Reference
Chemical Name	2-[2-(4-heptylphenyl)ethyl]-6- hydroxybenzoic acid	[1][2]
Synonyms	MG 149, Tip60 HAT inhibitor	[1][2]
CAS Number	1243583-85-8	[1][2][3][4]
Molecular Formula	C22H28O3	[1][2][4]
Molecular Weight	340.46 g/mol	[1][2][4]
Appearance	White to beige powder	[4]
Solubility	DMSO: ≥2 mg/mL, Ethanol: 30 mg/mL	[3][4]
Storage Temperature	Powder: -20°C, In solvent: -80°C	[1]

Hazard Identification and First Aid



Hazard Statement	Precautionary Statement	First Aid Measures
Harmful if swallowed.[1]	Wash skin thoroughly after handling. Do not eat, drink or smoke when using this product.[1]	If Swallowed: Call a POISON CENTER or doctor/physician if you feel unwell. Rinse mouth. [1]
Very toxic to aquatic life with long lasting effects.[1]	Avoid release to the environment. Collect spillage.	Eye Contact: Remove contact lenses, locate eye-wash station, and flush eyes immediately with plenty of water.[1]
Skin Contact: Wash off with soap and plenty of water.		
Inhalation: If breathed in, move person into fresh air. If not breathing, give artificial respiration.	-	

Handling and Personal Protection



Aspect	Precaution	
Engineering Controls	Use only in areas with appropriate exhaust ventilation. Ensure adequate ventilation. Provide accessible safety shower and eye wash station. [1]	
Personal Protective Equipment (PPE)	 Eye Protection: Safety goggles with sideshields.[1]- Hand Protection: Protective gloves. [1]- Skin and Body Protection: Impervious clothing.[1]- Respiratory Protection: Suitable respirator.[1] 	
General Handling	Avoid inhalation, contact with eyes and skin. Avoid dust and aerosol formation.[1]	
Storage	Keep container tightly sealed in a cool, well-ventilated area. Keep away from direct sunlight and sources of ignition.[1]	
Accidental Release	Use personal protective equipment. Avoid breathing vapors, mist, or gas. Prevent further leakage or spillage if safe to do so. Do not let product enter drains. Absorb with liquid-binding material and dispose of as hazardous waste.[1]	

Mechanism of Action and Biological Activity

MG-149 is a selective inhibitor of the MYST family of histone acetyltransferases, with IC $_{50}$ values of 74 μ M for Tip60 and 47 μ M for MOF.[2][5][6][7] It shows little to no activity against other HATs like PCAF and p300 at similar concentrations.[6][7] The inhibitory action of MG-149 is competitive with respect to acetyl-CoA, targeting its binding site on the enzyme.[3][6]

MG-149 has been shown to inhibit the p53 and NF-κB signaling pathways.[3] By inhibiting Tip60 and MOF, MG-149 can modulate the acetylation status of non-histone proteins, including p53, thereby affecting downstream cellular processes like apoptosis and cell cycle arrest.

Experimental Protocols



This section provides detailed methodologies for key experiments involving MG-149.

Cell Viability Assay (MTT Assay)

This protocol is a standard method to assess the effect of MG-149 on the viability of a chosen cell line.

Materials:

- MG-149
- Chosen cancer cell line (e.g., H9c2)
- Complete cell culture medium
- 96-well plates
- MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
- Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)
- Microplate reader

Procedure:

- Cell Seeding: Seed cells into a 96-well plate at a density of 5,000-10,000 cells per well in 100 μL of complete culture medium. Incubate for 24 hours at 37°C in a humidified 5% CO₂ atmosphere to allow for cell attachment.
- MG-149 Treatment: Prepare a stock solution of MG-149 in DMSO. Further dilute the stock solution in culture medium to achieve the desired final concentrations (e.g., a serial dilution from 1 μM to 100 μM). Remove the old medium from the wells and add 100 μL of the medium containing the different concentrations of MG-149. Include a vehicle control (DMSO at the highest concentration used for dilutions).
- Incubation: Incubate the plate for the desired treatment duration (e.g., 24, 48, or 72 hours).



- MTT Addition: After the incubation period, add 10 μL of MTT solution to each well.
- Formazan Crystal Formation: Incubate the plate for an additional 2-4 hours at 37°C, allowing viable cells to metabolize the MTT into formazan crystals.
- Solubilization: Carefully remove the medium and add 100 μL of the solubilization solution to each well to dissolve the formazan crystals. Gently pipette up and down to ensure complete dissolution.
- Absorbance Measurement: Read the absorbance at 570 nm using a microplate reader.
- Data Analysis: Calculate the percentage of cell viability for each treatment group relative to the vehicle control.

Western Blot for p53 Acetylation

This protocol details the detection of changes in p53 acetylation at specific lysine residues following MG-149 treatment.

Materials:

- MG-149
- · Chosen cell line
- 6-well plates
- RIPA lysis buffer with protease and phosphatase inhibitors
- · BCA protein assay kit
- SDS-PAGE gels
- Transfer buffer
- PVDF or nitrocellulose membrane
- Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)



- Primary antibodies: anti-acetyl-p53 (e.g., at Lys120), anti-total p53, and a loading control (e.g., anti-β-actin or anti-GAPDH)
- HRP-conjugated secondary antibody
- Enhanced chemiluminescence (ECL) substrate
- Imaging system

Procedure:

- Cell Culture and Treatment: Seed cells in 6-well plates and allow them to attach overnight.
 Treat the cells with the desired concentrations of MG-149 for a specified time (e.g., 24 hours).
- Cell Lysis: Wash the cells with ice-cold PBS and then lyse them with RIPA buffer. Scrape the cells and collect the lysate.
- Protein Quantification: Centrifuge the lysate to pellet cell debris and collect the supernatant.
 Determine the protein concentration of each sample using a BCA assay.
- Sample Preparation: Mix an equal amount of protein (e.g., 20-30 μ g) from each sample with Laemmli sample buffer and boil for 5 minutes.
- SDS-PAGE: Load the samples onto an SDS-PAGE gel and run it to separate the proteins by size.
- Protein Transfer: Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane.
- Blocking: Block the membrane with blocking buffer for 1 hour at room temperature to prevent non-specific antibody binding.
- Primary Antibody Incubation: Incubate the membrane with the primary antibodies (anti-acetyl-p53, anti-total p53, and loading control) overnight at 4°C with gentle agitation.
- Washing: Wash the membrane three times with TBST for 10 minutes each.



- Secondary Antibody Incubation: Incubate the membrane with the appropriate HRPconjugated secondary antibody for 1 hour at room temperature.
- Washing: Repeat the washing step.
- Detection: Add the ECL substrate to the membrane and detect the chemiluminescent signal using an imaging system.
- Analysis: Quantify the band intensities and normalize the acetyl-p53 levels to total p53 and the loading control.

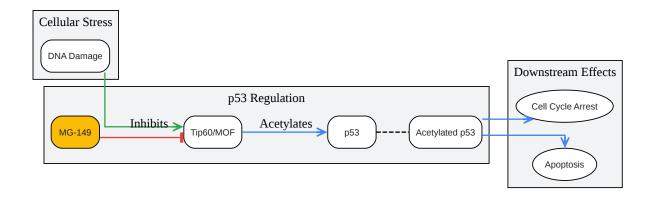
Signaling Pathways and Visualizations

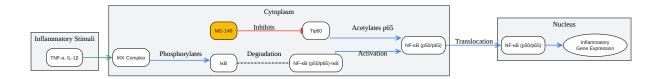
MG-149 exerts its effects primarily by inhibiting the histone acetyltransferases Tip60 and MOF, which play crucial roles in the p53 and NF-kB signaling pathways.

MG-149 and the p53 Signaling Pathway

Tip60 and MOF can directly acetylate p53 at specific lysine residues, which is a critical post-translational modification for p53 activation in response to cellular stress, such as DNA damage. This acetylation enhances p53's ability to bind to the promoter regions of its target genes, leading to either cell cycle arrest or apoptosis. By inhibiting Tip60 and MOF, MG-149 can prevent p53 acetylation, thereby attenuating its tumor-suppressive functions.







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